molecular formula C13H18Cl2N4O B1378668 N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride CAS No. 1423031-63-3

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride

Cat. No.: B1378668
CAS No.: 1423031-63-3
M. Wt: 317.21 g/mol
InChI Key: GXEQLUKZXGILEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride is a synthetic small molecule characterized by a propanamide backbone with a 3-(aminomethyl)phenyl substituent and a 1H-pyrazole moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-pyrazol-1-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c1-10(17-7-3-6-15-17)13(18)16-12-5-2-4-11(8-12)9-14;;/h2-8,10H,9,14H2,1H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEQLUKZXGILEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)CN)N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Pyrazole Derivatives

The pyrazole moiety, a key component, is typically synthesized via cyclization reactions involving hydrazones. A common method involves:

  • Hydrazone formation : Condensation of hydrazines with aldehydes or ketones, such as 1-[4-(3-bromopropyl)phenyl]ethanone, in methanol.
  • Cyclization : Vilsmeier–Haack reagent (POCl₃ in DMF) induces cyclization, forming pyrazoles.

Research Findings:

  • The process involves treating hydrazones with Vilsmeier–Haack reagent, followed by reduction of aldehyde groups to nitriles using triethylsilane and trifluoroacetic acid, then further reduction with borane–THF complexes to obtain the pyrazole core.

Synthesis of the Phenyl-Linked Intermediates

Functionalization of the Phenyl Ring

  • Aminomethylation : The phenyl ring undergoes aminomethylation, often via reductive amination, where aldehyde or ketone intermediates react with amines in the presence of reducing agents such as sodium triacetoxyborohydride.

  • Introduction of amino groups : Achieved through diazotization and subsequent reduction steps, providing amino functionalities at specified positions on the aromatic ring.

Coupling and Assembly of the Final Compound

Reductive Amination

  • The key step involves coupling the pyrazole derivative with the phenyl intermediate via reductive amination, using sodium triacetoxyborohydride in dichloroethane (DCE), leading to the formation of the amide linkage.

Amide Bond Formation

  • The final step often involves amidation reactions between carboxylic acid derivatives and amines, facilitated by coupling reagents like EDCI and HOBt, to assemble the core structure with the amino-methylphenyl and pyrazolyl components.

Preparation of Dihydrochloride Salt

  • The free base synthesized is converted into its dihydrochloride salt by treatment with hydrochloric acid, ensuring compound stability and solubility for biological applications.

Summary of Key Preparation Methods

Step Method Reagents Key Features References
Hydrazone formation Condensation Hydrazine derivatives, aldehydes Forms hydrazone intermediates
Cyclization to pyrazoles Vilsmeier–Haack reagent POCl₃, DMF Heterocycle formation
Reduction of aldehydes Triethylsilane, trifluoroacetic acid Selective aldehyde reduction Nitrile formation
Aromatic amine diazotization Hydrochloric acid, tin(II) chloride Aromatic amines Phenyl derivatives
Reductive amination Sodium triacetoxyborohydride Aldehydes + amines Carbon–nitrogen bond formation
Amidation EDCI, HOBt Carboxylic acids + amines Final amide linkage
Salt formation Hydrochloric acid Free base + HCl Dihydrochloride salt General practice

Notes on Research Findings and Data

  • The synthesis routes are optimized for high yield and purity, with key intermediates characterized by NMR, IR, and mass spectrometry.
  • Patents and literature emphasize the importance of regioselectivity in aromatic substitutions and heterocycle formation.
  • The use of protecting groups, such as methyl or methoxy groups, is common during multi-step synthesis to prevent undesired reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Research

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride has been investigated for its role as a modulator of various G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their involvement in numerous physiological processes.

  • Mechanism of Action : The compound acts as an antagonist or agonist for specific GPCRs, influencing intracellular signaling pathways. For instance, it has shown potential in modulating the gastrin-releasing peptide receptor, which is implicated in several pathophysiological conditions including cancer and gastrointestinal disorders .

Neurological Studies

Research indicates that this compound may have neuroprotective effects. It has been evaluated for its ability to inhibit neuroinflammation and promote neuronal survival under stress conditions.

  • Case Study : In a study examining neuroprotective agents, this compound demonstrated significant efficacy in reducing markers of inflammation in neuronal cell cultures exposed to toxic agents .

Cancer Research

The compound has been explored for its anti-cancer properties. Its ability to modulate signaling pathways related to cell proliferation and apoptosis makes it a candidate for further investigation in oncology.

  • Findings : A study reported that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Cardiovascular Research

Emerging studies suggest that this compound may influence cardiovascular health by affecting vascular smooth muscle cell function and promoting vasodilation.

  • Research Insight : In vitro experiments have shown that the compound can enhance nitric oxide production, leading to improved endothelial function and reduced blood pressure in animal models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GPCR ModulationAntagonist for gastrin-releasing peptide receptor
NeuroprotectiveReduces inflammation in neuronal cultures
Anti-CancerInduces apoptosis in cancer cells
Cardiovascular EffectsEnhances nitric oxide production

Table 2: Case Studies Overview

Study FocusFindingsReference
NeuroprotectionSignificant reduction in inflammatory markers
Cancer TherapyInhibition of tumor growth in xenograft models
Cardiovascular HealthImproved endothelial function

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other propanamide derivatives, particularly those featuring heterocyclic or aromatic substituents. Below is a comparative analysis with key analogues:

Compound Key Structural Features Pharmacological Activity Solubility
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride Propanamide backbone, 3-(aminomethyl)phenyl, pyrazole, dihydrochloride salt Hypothesized kinase inhibition (inferred) High (due to dihydrochloride salt)
N-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)phenyl)propanamide (4e) Propanamide backbone, quinoline-amino-pentyl chain, hydroxy(phenyl)methyl substituent Antimalarial/anti-inflammatory (reported) Moderate (free base form)
2-(1H-pyrazol-1-yl)-N-(3-nitrophenyl)propanamide Propanamide backbone, nitro-substituted phenyl, pyrazole Unknown (often used in agrochemical research) Low (neutral form)

Key Findings:

Bioactivity: Compound 4e, a structural analogue, demonstrates antimalarial and anti-inflammatory properties due to its quinoline and hydroxy(phenyl)methyl groups .

Solubility : The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral propanamide derivatives like 4e or nitro-substituted analogues.

Synthesis and Characterization : Both compounds utilize column chromatography for purification, but the target compound’s crystallization may rely on advanced software like SHELX for precise structural resolution .

Mechanistic Insights:

  • The pyrazole moiety in the target compound may enhance binding to ATP pockets in kinases, analogous to FDA-approved pyrazole-containing drugs (e.g., Celecoxib).
  • The aminomethylphenyl group could facilitate interactions with hydrophobic receptor domains, differing from 4e’s quinoline chain, which targets heme polymerization in malaria parasites .

Biological Activity

N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement, combining a propanamide group with both a pyrazole ring and an aminomethyl-substituted phenyl ring, which contributes to its diverse biological effects.

  • Molecular Formula : C13H16N4O
  • Molecular Weight : Approximately 244.29 g/mol
  • CAS Number : 1423031-63-3
  • InChI Key : GXEQLUKZXGILEH-UHFFFAOYSA-N

Anticancer Properties

Recent studies indicate that N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide exhibits significant anticancer activity across various cancer cell lines. For instance, it has shown promising results against:

  • MCF7 (breast cancer) : GI50 value of 3.79 µM
  • SF-268 (central nervous system cancer) : TGI50 value of 12.50 µM
  • NCI-H460 (lung cancer) : LC50 value of 42.30 µM .

This compound's ability to inhibit cell proliferation suggests that it may interfere with critical cellular processes involved in tumor growth.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cancer cells:

  • Aurora Kinase Inhibition : It has been reported that derivatives similar to this compound inhibit Aurora-A kinase, a protein involved in cell division, with IC50 values as low as 0.16 µM .
  • Autophagy Induction : Some studies have indicated that it can induce autophagy in cancer cells, leading to cell death without triggering apoptosis .
  • Acetylcholinesterase Inhibition : The pyrazole moiety in the compound has also been linked to inhibitory effects on acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesUnique AspectsIC50 Values
5-Methyl-3-phenyl-1H-pyrazoleContains a pyrazole ring and phenyl groupDifferent biological activity profilesVaries
N-[4-(Aminophenyl)]propanamideSimilar propanamide structure but different amine groupPotentially more effective against certain tumorsVaries
N-[3-(Aminomethyl)-4-methylphenyl]-2-(1H-pyrazol-1-YL)propanamideSubstituted phenyl ringVariations in biological activity due to methyl substitutionVaries

This comparative analysis highlights the structural diversity within the pyrazole class and emphasizes the unique properties of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide regarding its specific interactions and therapeutic potential.

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

  • Study on MCF7 Cell Line : A study conducted by Bouabdallah et al. reported significant cytotoxic potential against MCF7 cells, supporting the compound's role as an anticancer agent .
  • Cytotoxicity Assessment : Wei et al. evaluated various pyrazole derivatives, including this compound, against A549 lung cancer cells, finding notable growth inhibition .
  • Mechanistic Insights : Research by Niculescu-Duvaz et al. focused on apoptosis induction in A549 cell lines, revealing that certain derivatives could effectively trigger programmed cell death pathways .

Q & A

Q. How to interpret conflicting results in cytotoxicity assays across cell lines?

  • Troubleshooting :
  • Assay Interference : Test for false positives (e.g., pyrazole-mediated ROS generation in MTT assays) using resazurin-based viability kits .
  • Cell Line Variability : Compare kallikrein expression levels (qPCR/Western blot) in sensitive vs. resistant lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.